1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine -

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine

Catalog Number: EVT-5071804
CAS Number:
Molecular Formula: C20H29FN4
Molecular Weight: 344.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) kinase activity. It is currently in early clinical development. []

2. [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249) []

  • Compound Description: NT-0249 is a novel small molecule demonstrated to be a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. []

3. (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) []

  • Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. It was developed as a potential treatment for cancer. []

4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against selected kinases, particularly those with a cysteine residue in their hinge regions, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

5. (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) []

  • Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. While highly selective for c-Met, it also displayed broad inhibition across the phosphodiesterase (PDE) family, leading to myocardial degeneration in rats and its termination as a preclinical candidate. []

6. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It exhibits high unbound target coverage and robust in vivo antitumor activity. []

7. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

  • Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a preferential affinity for the activated state of c-Met. It has shown promising results in preclinical cancer models. []

8. (2r,z)-2-amino-2-cyclohexyl-n-(5-(1-methyl-1h-pyrazol-4-yl)-1-oxo-2,6-dihydro-1h-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1) [, ]

  • Compound Description: Compound 1 is under investigation for its use in combination therapies with anti-cancer agents or radiation therapy. [, ]

9. (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134) []

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing evaluation in a phase 2 clinical study for Cushing's syndrome. []

10. (3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988) []

  • Compound Description: PF-06459988 is a potent, wild-type sparing, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. []

11. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It is currently being investigated in phase I clinical trials for mutant EGFR-driven non-small cell lung cancer. []

12. (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib) []

  • Compound Description: Talazoparib is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) 1/2 inhibitor. It is currently in phase 2 and 3 clinical trials for breast cancer treatment. []

13. (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. It exhibits enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical models of non-small cell lung cancer. []

14. 5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A) []

  • Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids. It exhibits greater than 30-fold selectivity for ELOVL6 over other ELOVL family members. []

Properties

Product Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine

IUPAC Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine

Molecular Formula

C20H29FN4

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C20H29FN4/c1-23(15-19-13-22-24(2)16-19)14-18-8-11-25(12-9-18)10-7-17-3-5-20(21)6-4-17/h3-6,13,16,18H,7-12,14-15H2,1-2H3

InChI Key

TWUZNMSRLRNQNU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)F

Canonical SMILES

CN1C=C(C=N1)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.